(1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
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Overview
Description
(1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[74002,6]tridecane is a complex organic compound characterized by its unique tricyclic structure This compound features multiple ether linkages and aromatic rings, making it a subject of interest in various fields of chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the tricyclic core: This step involves cyclization reactions using appropriate starting materials such as phenols and epoxides under acidic or basic conditions.
Introduction of the methoxyphenoxy group: This can be achieved through nucleophilic substitution reactions where a methoxyphenol reacts with an intermediate compound.
Final assembly: The final step involves coupling reactions to introduce the diphenyl groups, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalyst selection: Using efficient catalysts to enhance reaction rates and selectivity.
Reaction conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification techniques: Employing advanced purification methods such as chromatography and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the aromatic rings to cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Biochemical Probes: The compound can be used to study enzyme mechanisms and interactions due to its complex structure.
Medicine
Drug Development: Its structural features may be explored for the development of new pharmaceuticals with specific biological activities.
Industry
Materials Science: The compound’s stability and unique properties make it suitable for the development of advanced materials such as polymers and resins.
Mechanism of Action
The mechanism by which (1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane exerts its effects depends on its application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,6S,7S,9R)-7-(4-hydroxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane: Similar structure but with a hydroxy group instead of a methoxy group.
(1R,2S,6S,7S,9R)-7-(4-chlorophenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane imparts unique electronic and steric properties, influencing its reactivity and interactions in various applications.
Properties
IUPAC Name |
(1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O7/c1-28-19-12-14-20(15-13-19)30-27-24-23(33-26(34-24)18-10-6-3-7-11-18)22-21(31-27)16-29-25(32-22)17-8-4-2-5-9-17/h2-15,21-27H,16H2,1H3/t21-,22-,23+,24+,25?,26?,27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMOSTNSEFFSBF-AUKSMUCXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C3C(C4C(O2)COC(O4)C5=CC=CC=C5)OC(O3)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]3[C@H]([C@H]4[C@H](O2)COC(O4)C5=CC=CC=C5)OC(O3)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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